2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.18 g/mol . This compound contains a bromine atom, a butyl group, and an oxadiazolium ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazolium ring play crucial roles in its reactivity and interactions. Detailed studies are required to fully understand the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate include:
- 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzamide
- 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
(1Z)-2-bromo-N-(3-butyloxadiazol-3-ium-5-yl)benzenecarboximidate |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-3-8-17-9-12(19-16-17)15-13(18)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3 |
InChI-Schlüssel |
LRPTWDWMPKCMIA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2Br)\[O-] |
Kanonische SMILES |
CCCC[N+]1=NOC(=C1)N=C(C2=CC=CC=C2Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.